molecular formula C21H23FN2O3S B11341549 N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11341549
M. Wt: 402.5 g/mol
InChI Key: UFPGILGXKPUQTH-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cycloheptyl group, a fluorinated dibenzo-thiazine ring, and an acetamide moiety. Its molecular formula is C19H19FN2O3S, and it has a molecular weight of 374.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the dibenzo-thiazine core, followed by the introduction of the fluorine atom and the acetamide group. The cycloheptyl group is then attached to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific structural features, such as the cycloheptyl group and the fluorinated dibenzo-thiazine ring.

Properties

Molecular Formula

C21H23FN2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-cycloheptyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H23FN2O3S/c22-15-11-12-19-18(13-15)17-9-5-6-10-20(17)28(26,27)24(19)14-21(25)23-16-7-3-1-2-4-8-16/h5-6,9-13,16H,1-4,7-8,14H2,(H,23,25)

InChI Key

UFPGILGXKPUQTH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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